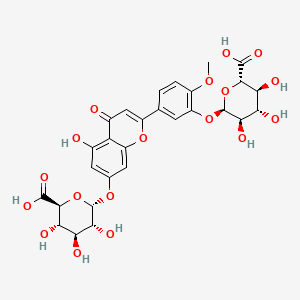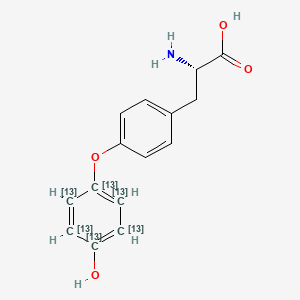
Diosmetin 3',7-diglucuronide
Overview
Description
Diosmetin 3’,7-diglucuronide is a flavonoid compound derived from diosmetin, which is itself an aglycone of diosmin. Diosmin is commonly found in citrus fruits and is known for its various biological activities, including antioxidant, anti-inflammatory, and vascular protective effects. Diosmetin 3’,7-diglucuronide is a metabolite formed in the human body after the ingestion of diosmin, and it plays a significant role in the pharmacokinetics and biological effects of diosmin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diosmetin 3’,7-diglucuronide typically involves the enzymatic glucuronidation of diosmetin. This process can be carried out using liver microsomes or specific glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution, a source of uridine diphosphate glucuronic acid (UDPGA), and the enzyme. The reaction is usually performed at physiological pH and temperature to mimic in vivo conditions .
Industrial Production Methods: Industrial production of diosmetin 3’,7-diglucuronide may involve the extraction and purification of diosmin from citrus fruits, followed by its hydrolysis to diosmetin and subsequent glucuronidation. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Diosmetin 3’,7-diglucuronide primarily undergoes metabolic reactions in the human body. These include:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involving reductase enzymes.
Glucuronidation: The addition of glucuronic acid moieties to form glucuronides.
Common Reagents and Conditions:
Oxidation: Requires cytochrome P450 enzymes and molecular oxygen.
Reduction: Involves reductase enzymes and cofactors such as NADPH.
Glucuronidation: Utilizes UDPGA and glucuronosyltransferase enzymes.
Major Products Formed: The major product formed from the glucuronidation of diosmetin is diosmetin 3’,7-diglucuronide. Other minor metabolites may include diosmetin 3’-glucuronide and diosmetin 7-glucuronide .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the quantification of flavonoid metabolites.
Biology: Investigated for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Explored for its therapeutic potential in treating vascular disorders, chronic venous insufficiency, and hemorrhoids.
Industry: Utilized in the development of dietary supplements and pharmaceuticals aimed at improving vascular health
Mechanism of Action
The mechanism of action of diosmetin 3’,7-diglucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.
Vascular Protection: Enhances the integrity of blood vessels and reduces capillary permeability
Comparison with Similar Compounds
- Diosmetin 3’-glucuronide
- Diosmetin 7-glucuronide
- Diosmin
Comparison: Diosmetin 3’,7-diglucuronide is unique due to its dual glucuronidation at both the 3’ and 7 positions, which may enhance its solubility and bioavailability compared to its mono-glucuronidated counterparts. This dual glucuronidation also contributes to its distinct pharmacokinetic profile and biological effects .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-7,17-24,27-29,31-36H,1H3,(H,37,38)(H,39,40)/t17-,18-,19-,20-,21+,22+,23-,24-,27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZAJCHQSCNMOJ-FTDJBTMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(R)-3-Dimethylamino-1-[(phenylsulfanyl)methyl]propyl]amino]-3-nitrobenzenesulfonamide](/img/structure/B8221155.png)

![2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) Carbonate](/img/structure/B8221166.png)



![(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]propanoic acid](/img/structure/B8221185.png)
![(2S)-2-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanoic acid](/img/structure/B8221193.png)
![N-[3-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide](/img/structure/B8221196.png)
![disodium;[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[(1,1,2,2-tetradeuterio-2-sulfanylethyl)amino]propyl]amino]butyl] phosphate](/img/structure/B8221198.png)
![N-[1,2-bis[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2-hydroxyethyl]-6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxamide](/img/structure/B8221210.png)

![(8S,9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B8221227.png)
![[(10R,13S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B8221239.png)
